1-Tert-butyl-3-cyclopropoxy-5-fluorobenzene
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Overview
Description
1-Tert-butyl-3-cyclopropoxy-5-fluorobenzene is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
The synthesis of 1-Tert-butyl-3-cyclopropoxy-5-fluorobenzene can be achieved through several synthetic routes. One common method involves the cyclopropylation of phenols using potassium cyclopropyl trifluoroborate in the presence of a copper catalyst . This reaction is typically carried out under mild conditions, making it operationally convenient and scalable for industrial production. The reaction conditions often include the use of copper(II) acetate and 1,10-phenanthroline as catalysts, with oxygen as the terminal oxidant .
Chemical Reactions Analysis
1-Tert-butyl-3-cyclopropoxy-5-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents on the benzene ring are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-Tert-butyl-3-cyclopropoxy-5-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-cyclopropoxy-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the cyclopropoxy group can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
1-Tert-butyl-3-cyclopropoxy-5-fluorobenzene can be compared with other similar compounds, such as:
1-Tert-butyl-3-cyclopropoxybenzene: Lacks the fluorine atom, which may result in different chemical properties and reactivity.
1-Tert-butyl-3-fluorobenzene:
3-Cyclopropoxy-5-fluorobenzene: Lacks the tert-butyl group, which can influence its stability and reactivity
Properties
Molecular Formula |
C13H17FO |
---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-tert-butyl-3-cyclopropyloxy-5-fluorobenzene |
InChI |
InChI=1S/C13H17FO/c1-13(2,3)9-6-10(14)8-12(7-9)15-11-4-5-11/h6-8,11H,4-5H2,1-3H3 |
InChI Key |
YEHQIOCWEPVFMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)F)OC2CC2 |
Origin of Product |
United States |
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